molecular formula C9H11FS B8078817 1-Fluoro-3-propan-2-ylsulfanylbenzene

1-Fluoro-3-propan-2-ylsulfanylbenzene

Cat. No.: B8078817
M. Wt: 170.25 g/mol
InChI Key: AJTNFYMMJFFVPB-UHFFFAOYSA-N
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Description

1-Fluoro-3-propan-2-ylsulfanylbenzene is an aromatic compound featuring a benzene ring substituted with a fluorine atom at position 1 and a propan-2-ylsulfanyl (isopropylthio) group at position 2. Its molecular formula is C₉H₁₁FS, with a molecular weight of 170.25 g/mol. The compound combines the electron-withdrawing properties of fluorine with the steric bulk and hydrophobic character of the isopropylthio group, making it relevant in organic synthesis and materials science. Applications may include intermediates for pharmaceuticals, agrochemicals, or ligands in catalysis, though specific uses require further study .

Properties

IUPAC Name

1-fluoro-3-propan-2-ylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FS/c1-7(2)11-9-5-3-4-8(10)6-9/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJTNFYMMJFFVPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=CC(=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Notes and Limitations

  • Data Gaps : Experimental data (e.g., exact melting points, spectroscopic profiles) are unavailable in the provided evidence, necessitating extrapolation from structural analogues.
  • Contradictions : While fluorine generally reduces reactivity, its interplay with the sulfide group in steric/electronic effects requires empirical validation.
  • Synthesis Challenges : Fluorination methods (e.g., Balz-Schiemann reaction) may be required, contrasting with simpler chlorination routes for analogues .

This analysis synthesizes trends from structurally related compounds, emphasizing substituent effects on reactivity and stability. Further experimental studies are recommended to confirm theoretical predictions.

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